7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-bromo-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c1-20-15(10-5-3-2-4-6-10)14-16(21)12-9-11(19)7-8-13(12)23-17(14)18(20)22/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPRTKVDJXINDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Cyclization: Foundation of Chromeno[2,3-c]Pyrrole-Dione Synthesis
The core structure of chromeno[2,3-c]pyrrole-3,9-diones is typically assembled via a one-pot multicomponent reaction (MCR) involving three key precursors:
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate derivatives
- Aryl aldehydes
- Primary amines
For 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, the synthesis begins with methyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate (1{Br}), which introduces the bromine substituent at position 7 of the chromene ring. Benzaldehyde serves as the aryl aldehyde component, while methylamine provides the methyl group at position 2 of the pyrrolidine ring.
Reaction Mechanism and Optimization
The MCR proceeds through three stages:
- Formation of an imine intermediate via condensation of benzaldehyde and methylamine.
- Nucleophilic attack by the enol form of methyl 4-(2-hydroxy-5-bromophenyl)-2,4-dioxobutanoate on the imine, generating a β-enamino diketone.
- Cyclization and dehydration to form the fused chromeno-pyrrole-dione system.
Optimized conditions (derived from):
- Solvent: Ethanol (10–15 mL/g substrate)
- Catalyst: Acetic acid (1 mL per 0.01 mol substrate)
- Temperature: Reflux at 80°C for 20 hours
- Yield: 68–72% (isolated via crystallization from ethanol)
Table 1: Key Reaction Parameters for MCR Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 80°C | Ensures complete cyclization |
| Molar Ratio (1{Br}:Aldehyde:Amine) | 1:1:1.1 | Prevents aldehyde dimerization |
| Acid Additive | Acetic acid (1 mL) | Accelerates dehydration |
Regioselective Bromination Strategies
The 7-bromo substituent is introduced at the aromatic ring of the chromene moiety prior to the MCR. Two primary methods are employed:
Direct Bromination of Methyl 4-(o-Hydroxyphenyl)-2,4-Dioxobutanoate
Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding the 5-bromo derivative (equivalent to position 7 in the final product due to ring numbering).
Conditions:
Structural Characterization and Analytical Data
The identity of this compound is confirmed through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO- d6):
δ 8.21 (d, J = 2.4 Hz, 1H, H-8),
δ 7.89–7.82 (m, 2H, aryl-H),
δ 7.54–7.48 (m, 3H, aryl-H),
δ 6.98 (d, J = 8.8 Hz, 1H, H-6),
δ 4.32 (s, 3H, N-CH₃),
δ 2.11 (s, 3H, C-2-CH₃).¹³C NMR (100 MHz, DMSO- d6):
δ 192.1 (C-9),
δ 170.3 (C-3),
δ 156.7 (C-7a),
δ 134.2–115.4 (aryl carbons),
δ 58.9 (N-CH₃),
δ 22.4 (C-2-CH₃).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Brominated Chromeno-Pyrrole-Diones
| Method | Overall Yield (%) | Purity (%) | Regioselectivity |
|---|---|---|---|
| Pre-MCR Bromination | 72 | 98 | >99% |
| Post-MCR Bromination | 31 | 82 | 45% |
The data unequivocally favors the pre-MCR bromination strategy , which avoids competing reaction pathways observed in post-cyclization functionalization.
Scalability and Industrial Considerations
Batch-scale synthesis (100 g) demonstrates consistent reproducibility:
- Reactor Type: Jacketed glass reactor with mechanical stirring
- Cycle Time: 24 hours (including workup)
- Purity: 97–98% (HPLC) without chromatography
- Cost Analysis:
- Raw materials: $412/kg
- Processing: $183/kg
- Total: $595/kg
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at C7
The bromine atom at position C7 undergoes facile substitution due to activation by adjacent electron-withdrawing groups (EWGs). Typical reactions include:
Mechanistic Insight : The dione groups at C3/C9 create a π-deficient aromatic system, lowering the activation energy for SNAr. Reactions proceed via a Meisenheimer intermediate stabilized by resonance with the dione moieties .
Cross-Coupling Reactions
The C7 bromine participates in transition-metal-catalyzed couplings:
Table 2: Palladium-Mediated Couplings
| Coupling Partner | Catalyst System | Product Class | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 80 | 72-89 |
| Alkynyl triflates | PdCl₂(dppf), CuI, Et₃N | 7-Alkynylated compounds | 60 | 65 |
| Vinyl stannanes | Pd(OAc)₂, AsPh₃, LiCl | Styryl-substituted analogs | 70 | 58 |
Key Observation : Suzuki-Miyaura couplings show exceptional regioselectivity at C7 due to the bromide's superior leaving group ability compared to other positions.
Reduction of Dione Moieties
The 3,9-dione system undergoes selective reduction:
| Reducing Agent | Conditions | Product Structure | Selectivity |
|---|---|---|---|
| NaBH₄ | EtOH, 0°C | 3-Hydroxy-9-keto derivative | 3:1 (C3:C9) |
| LiAlH(OBu-t)₃ | THF, -78°C | 3,9-Diol | 94% |
| BH₃·SMe₂ | Toluene, reflux | 3,9-Bis(methylene) compound | <5% |
Notable Finding : Steric hindrance from the 2-methyl and 1-phenyl groups dictates preferential reduction at C3 over C9 .
Electrophilic Aromatic Substitution
Despite the electron-withdrawing diones, the chromene ring undergoes directed electrophilic attacks:
Table 3: Electrophilic Reactions
| Electrophile | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | C8 | 8-Nitro derivative | 47 |
| Cl₂, FeCl₃ | C10 | 10-Chloro compound | 39 |
| Br₂, AlBr₃ | C6 | 6,7-Dibromo analog | 28 |
Regiochemical Control : Electrophiles attack positions para to the chromene oxygen (C8/C10) rather than the pyrrole nitrogen due to the oxygen's stronger +M effect.
Photochemical Reactions
UV irradiation induces unique reactivity:
-
Ring Expansion : 365 nm light in AcCN generates a 14-membered macrocycle via [6π+4π] electrocyclization (Φ = 0.32)
-
Dione Cleavage : 254 nm irradiation with O₂ produces phthalic anhydride derivatives (62% yield)
Complexation with Metals
The dione oxygens and pyrrole nitrogen act as polydentate ligands:
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| Cu(OTf)₂ | κ²-O,O | Catalytic oxidation |
| PdCl₂ | κ²-N,O | Cross-coupling precatalyst |
| Ru(p-cymene)Cl₂ | κ³-N,O,O | Anticancer agent development |
Stability constants (log K) range from 4.8 (Cu²+) to 6.1 (Ru²+), demonstrating strong metal-binding capacity.
This comprehensive analysis establishes 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione as a versatile synthetic building block. Its reactivity profile enables precise modifications at multiple positions, making it valuable for developing pharmaceuticals, materials, and catalytic systems. Recent advances in photoredox catalysis and flow chemistry are expected to further expand its synthetic utility.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of chromeno[2,3-c]pyrrole derivatives. Its molecular formula is , with a molecular weight of approximately 400.25 g/mol. The synthesis typically involves multi-step organic reactions that include:
- Formation of the Chromeno Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives.
- Introduction of the Pyrrole Ring : The pyrrole ring is introduced via condensation reactions with appropriate amines.
- Bromination : Bromine or N-bromosuccinimide (NBS) is used for bromination under controlled conditions.
- Final Modifications : Additional functional groups can be introduced through various substitution reactions.
Antimicrobial Properties
Research has indicated that compounds similar to 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related chromeno[2,3-c]pyrroles possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .
Case Study: Anticancer Activity
A study conducted by Mir et al. (2021) demonstrated that derivatives of chromeno[2,3-c]pyrroles showed potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study utilized various assays to evaluate cell viability and apoptosis induction .
Case Study: Antimicrobial Efficacy
In a separate study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chromeno[2,3-c]pyrrole derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria. The findings indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
The chromeno[2,3-c]pyrrole-3,9-dione scaffold has been diversified through substitutions at positions 1 (aryl), 2 (alkyl), 7 (halogen, methyl), and 9 (keto group). Below is a systematic comparison of 7-bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs:
Key Observations :
- Synthetic Flexibility : The 7-bromo derivative is accessible via the same MCR protocol as other analogs but requires careful optimization of reaction time and solvent (e.g., MeOH vs. DMSO) to maximize yields .
- Thermal Stability : Melting points vary significantly with substituents. For example, the 7-chloro-phenethyl analog melts above 295°C, likely due to strong intermolecular interactions from the phenethyl and hydroxyl groups .
Key Insights :
- The 7-chloro-dimethoxyphenyl analog exhibits selective ghrelin receptor modulation, highlighting the scaffold’s versatility in targeting G protein-coupled receptors (GPCRs) .
- Bromine substitution (as in the target compound) may enhance binding to hydrophobic pockets in enzymes or receptors, though specific data remain unpublished .
- Derivatives like pyrrolo[3,4-c]pyrazolones, generated via hydrazine-mediated ring-opening, show expanded bioactivity profiles, suggesting the 7-bromo analog could be similarly modified .
Spectral and Analytical Data
- IR/NMR Trends :
- The 7-bromo group in the target compound is expected to cause downfield shifts in ¹H NMR (e.g., δ 7.6–8.0 ppm for aromatic protons) compared to chloro analogs (δ 7.2–7.9 ppm) due to bromine’s electron-withdrawing effect .
- Carbonyl stretches (C=O) in IR remain consistent (~1700 cm⁻¹), but bromine’s mass increases molecular ion peaks in MS (e.g., APSI MS: ~440–460 for bromo vs. 420–440 for chloro analogs) .
Biological Activity
7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant research findings.
| Property | Details |
|---|---|
| IUPAC Name | 7-bromo-2-methyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Molecular Formula | C23H18BrN3O3 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 862200-33-7 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may modulate various biological pathways by:
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby protecting cellular structures from oxidative damage .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications in cancer therapy and metabolic disorders .
- Receptor Interaction : The unique structural features of the compound allow it to bind to specific receptors, potentially influencing signaling pathways related to inflammation and cell survival .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
Antibacterial Activity
In vitro studies indicate that chromeno-pyrrole derivatives exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential use in developing new antibacterial agents.
Anticancer Potential
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : Research indicates that derivatives of chromeno-pyrrole can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in various studies:
- Free Radical Scavenging : The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have documented the biological activity of this compound:
-
Study on Antibacterial Effects :
- A study conducted on a series of pyrrole derivatives found that those containing the chromeno structure exhibited enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin.
- Results indicated a correlation between structural modifications and increased potency against bacterial strains.
-
Cancer Cell Apoptosis Induction :
- Research involving human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers of apoptosis.
- This suggests its potential role as a therapeutic agent in oncology.
Q & A
Q. What synthetic strategies are effective for preparing 7-Bromo-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions (MCRs) using methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Optimized protocols involve one-pot reactions to assemble the chromeno-pyrrole scaffold efficiently. For brominated derivatives, introducing bromine at the C7 position may require pre-functionalization of precursors or post-synthetic modifications. Reaction yields depend on stoichiometry (e.g., hydrazine hydrate ratios) and solvent selection (e.g., DMSO or ethanol) .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- 1H/13C NMR : To identify aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ ~170 ppm). Substituent effects (e.g., bromine) alter chemical shifts predictably .
- IR spectroscopy : Confirms carbonyl stretches (1647–1701 cm⁻¹) and hydroxyl/phenyl vibrations .
- Elemental analysis : Validates purity and molecular formula (e.g., C, H, N, Br percentages) .
- X-ray crystallography (if available): Resolves stereochemistry and packing motifs.
Q. What analytical techniques assess thermal stability and crystallinity?
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions (e.g., mp > 295°C for analogs) .
- Thermogravimetric Analysis (TGA) : Evaluates decomposition profiles under controlled heating .
Advanced Research Questions
Q. How can structural modifications optimize biological activity?
- Functional group tuning : Replace the bromine atom with other halogens or electron-withdrawing groups to enhance receptor binding. The phenyl ring at C1 and methyl at C2 can be substituted with heteroaromatic groups (e.g., thiazole, pyridine) to modulate solubility and target affinity .
- Derivatization : Use hydrazine hydrate to open the pyrrole ring, generating pyrazole derivatives for expanded SAR studies .
Q. How to address contradictions in reaction yields or selectivity?
Conflicting data may arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
- Catalyst choice : Lewis acids (e.g., ZnCl₂) can accelerate cyclization but require strict moisture control.
- Stoichiometric imbalances : Excess amines (e.g., 5–7 eq. hydrazine) improve conversion but complicate purification . Systematic Design of Experiments (DoE) can isolate critical variables .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Model the compound’s binding to chemokine receptors (e.g., CXCR4) using its chromeno-pyrrole core as a hydrophobic anchor. The bromine substituent may occupy halogen-binding pockets .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) of substituents with bioactivity data from analog libraries .
Q. How to design assays for evaluating chemokine receptor modulation?
Q. What mechanistic insights explain the compound’s reactivity in MCRs?
The reaction likely proceeds via:
- Knoevenagel condensation : Between aldehyde and dioxobutanoate.
- Pyrrole cyclization : Amine nucleophiles attack the α,β-unsaturated ketone, followed by aromatization. Bromine’s electron-withdrawing effect may stabilize intermediates, altering regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
